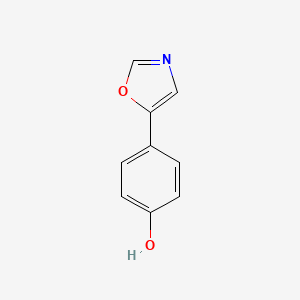

4-(1,3-Oxazol-5-YL)phenol

Description

Overview of Heterocyclic Chemistry and Oxazoles

Heterocyclic chemistry forms a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Oxazoles are a significant class of five-membered heterocyclic compounds featuring one oxygen and one nitrogen atom at positions 1 and 3 of the ring, respectively. smolecule.comchemsrc.com The oxazole (B20620) ring is aromatic, contributing to its stability, and its derivatives are known to participate in a variety of chemical reactions. smolecule.com The presence of both a weakly basic nitrogen atom and an oxygen atom within the ring allows for diverse interactions, making oxazoles valuable scaffolds in various chemical domains. chemsrc.com

The synthesis of the oxazole nucleus can be achieved through several established methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of β-acylamino ketones, and the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). koreascience.krjmaterenvironsci.com The versatility in synthesis allows for the introduction of a wide array of substituents onto the oxazole core, enabling the fine-tuning of its properties for specific applications.

Significance of Phenolic Moieties in Organic Compounds

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. researchgate.net This structural feature confers distinct acidic properties, which are more pronounced than those of alcohols. researchgate.net The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, making the phenolic ring highly reactive and amenable to further functionalization. researchgate.net

Phenolic moieties are ubiquitous in nature and are responsible for the antioxidant properties of many natural products. jksus.orgmdpi.com Their ability to scavenge free radicals is a key aspect of their biological activity. jksus.org In medicinal chemistry, the phenol (B47542) group is a common feature in many pharmaceutical agents due to its ability to form hydrogen bonds and participate in other crucial intermolecular interactions with biological targets. mdpi.com

Emergence of 4-(1,3-Oxazol-5-YL)phenol as a Research Subject

The conjugation of an oxazole ring with a phenol group gives rise to a hybrid system with the potential for synergistic or novel properties. The compound this compound has emerged as a molecule of interest due to the combined functionalities of its constituent parts. The electron-rich nature of the phenol ring and the versatile reactivity of the oxazole moiety make this compound a promising candidate for various applications.

Research into related oxazole-phenol structures has highlighted their potential in fields such as medicinal chemistry and materials science. For instance, oxazole derivatives have been investigated for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comkoreascience.krresearchgate.net Similarly, phenolic compounds are well-known for their antioxidant capabilities. mdpi.com The study of 3-(1,3-oxazol-5-yl)aniline (B119962) as a corrosion inhibitor for mild steel with high efficacy suggests that the this compound isomer could exhibit similar or enhanced performance in this area. researchgate.net

Scope and Objectives of Research on this compound

The primary objectives of research on this compound encompass a thorough investigation of its synthesis, characterization, and potential applications. Key areas of focus include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound. Comprehensive characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial to confirm its structure.

Physicochemical Properties: Determining fundamental properties such as melting point, boiling point, solubility, and lipophilicity (LogP) to understand its behavior in different environments.

Medicinal Chemistry Exploration: Investigating its potential as a scaffold for the development of new therapeutic agents. This includes screening for various biological activities, such as anticancer, anti-inflammatory, and antioxidant effects, based on the known properties of its parent moieties.

Materials Science Applications: Exploring its utility as a corrosion inhibitor, building upon findings from structurally similar compounds. The presence of heteroatoms and the aromatic system suggests potential for strong adsorption on metal surfaces.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are essential for its application in various research fields.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | chemsrc.com |

| Molecular Weight | 161.16 g/mol | chemsrc.com |

| Melting Point | 43-45 °C | mdpi.com |

| Boiling Point | 317.6 °C at 760 mmHg | chemsrc.com |

| Density | 1.247 g/cm³ | chemsrc.com |

| LogP (Octanol/Water Partition Coefficient) | 2.047 | chemsrc.com |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis and Characterization

The synthesis of this compound has been reported, yielding the product with a melting point of 43-45 °C. mdpi.com Elemental analysis of the synthesized compound was found to be in close agreement with the calculated theoretical values for the molecular formula C₉H₇NO₂. mdpi.com

Analytical Data:

Calculated: C, 67.07%; H, 4.38%; N, 8.69% mdpi.com

Found: C, 67.05%; H, 4.26%; N, 8.56% mdpi.com

The synthesis of related oxazole-phenol systems often involves the condensation of an appropriate aldehyde with a TosMIC reagent in the presence of a base. mdpi.com For instance, the synthesis of methyl 4-(1,3-oxazol-5-yl)phenyl ether involves the reaction of p-toluenesulfonylmethyl isocyanide with an anisaldehyde derivative. mdpi.com A similar strategy could be employed for the synthesis of this compound, likely starting from 4-hydroxybenzaldehyde.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(1,3-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJOJWMIGCSJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693927 | |

| Record name | 4-(1,3-Oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-71-8 | |

| Record name | 4-(1,3-Oxazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Oxazol 5 Yl Phenol and Its Analogs

Conventional Synthetic Approaches

Traditional methods for synthesizing 4-(1,3-oxazol-5-yl)phenol often involve multi-step sequences, utilizing well-established chemical transformations. These approaches, while reliable, can sometimes require harsh conditions and multiple purification steps.

Multi-step Synthesis Protocols

The construction of this compound and its derivatives frequently relies on multi-step synthetic sequences. smolecule.comudel.edu These protocols typically involve the initial formation of a key intermediate, which is then elaborated to the final product. For instance, the synthesis can commence with readily available phenolic compounds which undergo a series of reactions, including the formation of the oxazole (B20620) ring and subsequent functional group manipulations to yield the desired phenol (B47542). smolecule.com This step-by-step approach allows for the systematic construction of complex molecules, although it may involve several stages of reaction and purification. udel.eduyoutube.com

Synthesis from Precursors such as Methyl 4-(1,3-oxazol-5-yl)phenyl ether

A common strategy in the synthesis of this compound involves the use of a protected precursor, methyl 4-(1,3-oxazol-5-yl)phenyl ether. mdpi.com This intermediate is synthesized and then the methyl group is cleaved to reveal the final phenolic hydroxyl group. The synthesis of the ether precursor itself can be achieved by reacting p-toluenesulfonylmethyl isocyanide with an appropriate starting material in the presence of a base like potassium carbonate in methanol (B129727). mdpi.com

Ether Cleavage Reactions in Synthesis

The final step in many syntheses of this compound is an ether cleavage reaction. mdpi.com This transformation is crucial for deprotecting the phenolic hydroxyl group. A typical procedure involves treating the corresponding methyl ether with a reagent like boron tribromide in a suitable solvent such as dichloromethane. mdpi.commasterorganicchemistry.com The reaction is often performed at low temperatures and requires careful workup to isolate the final product. mdpi.com It is important to note that in the case of aryl alkyl ethers, the cleavage selectively yields a phenol and an alkyl halide because the aromatic carbon-oxygen bond is stronger and less susceptible to nucleophilic attack. libretexts.orgyoutube.com

Specific Reagents and Conditions in Traditional Synthesis (e.g., p-Toluenesulfonylmethyl isocyanide, K2CO3, MeOH)

The Van Leusen oxazole synthesis is a cornerstone of traditional methods, employing p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. orgsyn.orgijpsonline.com TosMIC reacts with an aldehyde in the presence of a base to form the oxazole ring. thieme-connect.comrsc.org Potassium carbonate (K2CO3) is a frequently used base in these reactions, often in a solvent like methanol (MeOH). mdpi.comnih.govfrontiersin.org The reaction proceeds through the deprotonation of TosMIC by the base, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to afford the 5-substituted oxazole. thieme-connect.com The specific conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the desired product. nih.govfrontiersin.org

| Reagent | Role | Typical Conditions |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | Forms the C-N=C moiety of the oxazole ring. orgsyn.org | Used in conjunction with a base and an aldehyde. thieme-connect.com |

| Potassium Carbonate (K2CO3) | Base to deprotonate TosMIC and facilitate cyclization. mdpi.comnih.govnih.gov | Often used in alcoholic solvents like methanol or ethanol. mdpi.comfrontiersin.org |

| Methanol (MeOH) | Solvent for the reaction. mdpi.com | Room temperature to reflux, depending on the specific substrates. thieme-connect.com |

Advanced and Metal-Free Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. For the synthesis of this compound, this has led to the development of advanced, metal-free strategies.

Metal-Free Direct Construction from N-Phenoxyamides and Alkynylbenziodoxolones

A notable advancement is the metal-free direct synthesis of 2-(oxazol-5-yl)phenol (B1358783) derivatives from N-phenoxyamides and alkynylbenziodoxolones. acs.orgmdpi.comacs.orgresearchgate.net This method, promoted by a simple base like potassium carbonate (K2CO3), proceeds at room temperature and offers a straightforward route to the target compounds. acs.orgacs.orgresearchgate.net The reaction involves a tandem sequence that includes a orgsyn.orgorgsyn.org-rearrangement, alkylidene carbene insertion, Michael addition, and finally, cyclization. acs.orgacs.orgresearchgate.netresearchgate.net This protocol is attractive due to its mild conditions, broad substrate scope, and operational simplicity, avoiding the need for transition metal catalysts. acs.orgacs.orgresearchgate.netresearchgate.net

| Reactant | Role |

| N-Phenoxyamides | Source of the phenol and part of the oxazole ring. acs.orgacs.org |

| Alkynylbenziodoxolones | Provides the remaining atoms for the oxazole ring. acs.orgmdpi.com |

| Potassium Carbonate (K2CO3) | Base to promote the tandem reaction sequence. acs.orgacs.org |

Tandem Sequences in Synthesis

Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to complex molecular architectures from simple starting materials in a single operation. A notable example is the synthesis of 2-(oxazol-5-yl)phenol derivatives through a metal-free tandem sequence. This process involves a acs.orgacs.org-rearrangement, followed by an alkylidene carbene insertion, a Michael addition, and finally, a cyclization. acs.orgresearchgate.net This reaction is typically promoted by a base and proceeds under mild conditions, making it an attractive and practical synthetic route. acs.orgresearchgate.net

Another innovative tandem approach involves a Claisen rearrangement followed by an intramolecular Michael-type spirocyclization. beilstein-journals.org This sequence has been utilized to create novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. The process begins with a rhodium-catalyzed O-H insertion of carbenes into phenols, which then undergo a thermally induced Claisen rearrangement and a subsequent DABCO-catalyzed intramolecular 5-exo-dig Michael addition. beilstein-journals.org

An acid-promoted multicomponent tandem cyclization has also been developed for synthesizing fully substituted oxazoles. nih.gov This method uses arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles, with a Robinson-Gabriel-type reaction as a key step in the tandem transformation. nih.gov

Base-Promoted Reactions (e.g., K2CO3)

Base-promoted reactions are fundamental in the synthesis of oxazole rings. Potassium carbonate (K2CO3) is a commonly employed and effective base for facilitating these transformations. acs.orgresearchgate.netresearchgate.net For instance, the synthesis of 2-(oxazol-5-yl)phenol derivatives from N-phenoxyamides and alkynylbenziodoxolones is efficiently promoted by K2CO3 at room temperature. acs.orgresearchgate.netresearchgate.net This metal-free approach is valued for its simplicity and broad substrate applicability. acs.orgresearchgate.net

In the synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC), the choice and amount of base can be critical. While a strong base like potassium phosphate (B84403) (K3PO4) can be used, potassium carbonate is also a viable option in various heterocyclic syntheses. acs.orgrsc.orgnih.gov The reaction conditions, including the choice of solvent and base, can influence the reaction pathway, leading to either oxazoles or oxazolines. acs.org For example, the reaction of 2-aminophenol (B121084) with aldehydes to form benzoxazole (B165842) derivatives can be effectively catalyzed by K2CO3 in conjunction with a nickel(II) complex or under photocatalytic conditions with eosin (B541160) Y. rsc.org

The versatility of K2CO3 is also demonstrated in the selective N-alkylation of aromatic amines and O-alkylation of phenols, highlighting its role in promoting key transformations in organic synthesis under mild conditions. thieme-connect.de

Synthesis of Related Oxazolyl Phenols and Derivatives

The synthesis of derivatives and structural analogs of this compound is crucial for exploring structure-activity relationships and developing new compounds with desired properties. These synthetic efforts often involve multi-step sequences and strategic functionalization of the oxazole and phenol rings.

Synthesis of 4-(Oxazol-5-yl)phenyl 4-methylbenzenesulfonate (B104242)

A key intermediate in the synthesis of various complex molecules, including the natural product phorbazole B, is 4-(oxazol-5-yl)phenyl 4-methylbenzenesulfonate. mdpi.com This compound is synthesized from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base such as DBU in a solvent like DME. mdpi.com The reaction is heated to reflux, and upon completion, the product is isolated and purified by flash chromatography. mdpi.com This tosylate serves as a versatile precursor for further modifications, such as iodination, to introduce additional functional groups onto the oxazole ring. mdpi.com

| Reactants | Reagents | Product | Reference |

| Aldehyde 15 | TosMIC, DBU, DME | 4-(Oxazol-5-yl)phenyl 4-methylbenzenesulfonate (16) | mdpi.com |

| Oxazole 16 | LiHMDS, Iodine | 4-(2,4-diiodooxazol-5-yl)phenyl 4-methylbenzenesulfonate (14) | mdpi.com |

Preparation of 2-(Oxazol-5-yl)phenol Derivatives

A mild and direct method for constructing 2-(oxazol-5-yl)phenol derivatives has been developed using N-phenoxyamides and alkynylbenziodoxolones. acs.orgresearchgate.net This reaction is promoted by potassium carbonate (K2CO3) and proceeds at room temperature through a tandem sequence involving a acs.orgacs.org-rearrangement, alkylidene carbene insertion, Michael addition, and cyclization. acs.orgresearchgate.net The metal-free conditions and broad substrate scope make this a highly attractive protocol. acs.orgresearchgate.net

Synthesis of Other Hydroxyphenyl-Substituted Heterocycles

The synthesis of hydroxyphenyl-substituted heterocycles extends beyond oxazoles to include a variety of other ring systems. One-pot methods have been developed for synthesizing oxygen-containing heterocycles like 2,3-disubstituted benzo[b]furans, 2,3-dihydrobenzofurans, and diaryl-substituted coumarins from 2-hydroxyphenyl-substituted para-quinone methides. acs.orgnih.gov These reactions involve alkylation or acylation followed by an intramolecular 1,6-conjugate addition/cyclization and oxidation sequence. acs.orgnih.gov

Other examples include the synthesis of 5-(2-hydroxyphenyl)-4-substituted-3H-1,2,4-triazole-3-thiones and their derivatives, which are prepared from salicylic (B10762653) acid hydrazide. asianpubs.org Additionally, 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have been explored for their potential biological activities.

Oxidative Cyclization of Phenolic and Indolic Oxazolines

The oxidative cyclization of phenolic amides has historically been a challenging transformation, often leading to the formation of spirolactones instead of the desired spirolactams. acs.orgnih.gov However, a breakthrough was achieved through the oxidation of oxazoline (B21484) analogues of phenolic and indolic amides. acs.orgnih.govcapes.gov.br This method allows for the previously elusive oxidative cyclization to a spirolactam. acs.orgnih.gov This transformation has proven to be a key step in the total synthesis of natural products like FR901483. nih.gov The reaction can also be applied to indolic oxazolines, which undergo oxidative cyclization in a manner similar to their phenolic counterparts. acs.org This methodology has been instrumental in the synthesis of complex aza-spirocyclic compounds, including Erythrina alkaloids. ubc.ca

Synthesis of m-Aryloxy Phenols

The synthesis of m-aryloxy phenols is a significant area of organic chemistry, with applications in the creation of polymers, antioxidants, and flame retardants. mdpi.comnih.govwikipedia.org These compounds are often challenging to synthesize due to the directing effects of the hydroxyl group, which typically favors ortho and para substitution. mdpi.com However, several effective strategies have been developed to achieve meta-substitution.

One of the most prominent methods is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol or its derivative. organic-chemistry.orgorganic-chemistry.org This reaction is a type of nucleophilic aromatic substitution. In a typical procedure, resorcinol (B1680541) or its monomethyl ether (m-methoxyphenol) is reacted with an aryl halide in the presence of a copper catalyst. mdpi.comorganic-chemistry.org For instance, Xue and colleagues developed a two-step process starting with the Ullmann coupling of m-methoxy phenol and iodobenzene (B50100) derivatives. organic-chemistry.org This reaction was catalyzed by copper(I) bromide (CuBr) with cesium carbonate (Cs₂CO₃) as the base. organic-chemistry.org The resulting m-methoxy-biaryl ether intermediate was then demethylated using boron tribromide (BBr₃) to yield the final m-aryloxy phenol in high yields. organic-chemistry.org

Another approach involves the direct coupling of resorcinol with aryl iodides using copper(I) iodide (CuI) as the catalyst, often in the presence of a ligand such as picolinic acid. organic-chemistry.org This method has been utilized to synthesize a range of 3-(p-substituted aryloxy)phenols. organic-chemistry.org The reaction mechanism involves the deprotonation of resorcinol under basic conditions, followed by its nucleophilic attack on the aryl halide, facilitated by the copper catalyst. mdpi.com

Demethylation of m-methoxy phenol ethers is another key strategy. mdpi.comorganic-chemistry.org This can be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as BBr₃. mdpi.comorganic-chemistry.org For example, 4-(3-hydroxyphenoxy) benzoic acid was synthesized by refluxing 4-(3-methoxyphenoxy) benzoic acid with 48% HBr in acetic acid. mdpi.comorganic-chemistry.org

The table below summarizes representative synthetic methods for m-aryloxy phenols.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Base | Solvent | Product | Yield | Reference |

| m-Methoxy phenol | Iodobenzene derivatives | CuBr | Cs₂CO₃ | - | m-Aryloxy phenols | High | organic-chemistry.org |

| Resorcinol | Aryl iodides | CuI / Picolinic acid | - | - | 3-(p-substituted aryloxy)phenols | - | organic-chemistry.org |

| 5-Chloro-2-nitroaniline | Resorcinol | - | NaH | DMF | 5-(3-hydroxyphenoxy)-2-nitroaniline | Good | mdpi.com |

| 4-(3-Methoxyphenoxy) benzoic acid | 48% HBr / Acetic acid | - | - | - | 4-(3-hydroxyphenoxy) benzoic acid | - | mdpi.comorganic-chemistry.org |

Synthesis of 4-(2-Amino-1,3-oxazol-5-yl)-2-methoxyphenol

The synthesis of 4-(2-amino-1,3-oxazol-5-yl)-2-methoxyphenol represents a multi-step process starting from readily available precursors. While a direct, single-publication synthesis for this specific compound is not detailed, a plausible route can be constructed based on established methodologies for the synthesis of 2-aminooxazoles and functionalization of vanillin (B372448) derivatives.

A common and versatile method for forming 5-substituted oxazoles is the Van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.govorganic-chemistry.org To synthesize the target compound, a potential starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde). The phenolic hydroxyl group of vanillin would first require protection, for example, as a benzyl (B1604629) ether, to prevent its interference in subsequent steps.

The synthesis of a 2-amino-oxazole ring can be achieved through the reaction of an α-haloketone with urea (B33335) or a cyanamide (B42294) derivative. acs.orggoogle.com An alternative modern approach involves the reaction of α-amino ketones with isothiocyanates followed by a desulfurative cyclization, often mediated by iodine. researchgate.net

A proposed synthetic pathway for 4-(2-amino-1,3-oxazol-5-yl)-2-methoxyphenol could therefore involve the following key transformations:

Protection of Vanillin: The phenolic hydroxyl group of vanillin is protected, for instance, by benzylation, to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

Formation of an α-Haloketone: The aldehyde is converted into an α-haloketone. This could be achieved through various methods, such as reaction with N-bromosuccinimide after conversion to an enol ether or enamine.

Cyclization to form the 2-Aminooxazole Ring: The resulting α-bromo-4-(benzyloxy)-3-methoxyacetophenone is then reacted with cyanamide or urea in a suitable solvent to form the 2-amino-5-substituted oxazole ring. google.com This reaction proceeds via a condensation and subsequent intramolecular cyclization.

Deprotection: The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to yield the target compound, 4-(2-amino-1,3-oxazol-5-yl)-2-methoxyphenol.

The table below outlines the proposed key reaction steps for the synthesis.

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Reaction Type | Reference |

| 1 | Vanillin | Benzyl chloride, K₂CO₃ | 4-(Benzyloxy)-3-methoxybenzaldehyde | Williamson Ether Synthesis | General Knowledge |

| 2 | 4-(Benzyloxy)-3-methoxybenzaldehyde | e.g., N-Bromosuccinimide | α-Bromo-4-(benzyloxy)-3-methoxyacetophenone | Halogenation | General Knowledge |

| 3 | α-Bromo-4-(benzyloxy)-3-methoxyacetophenone | Cyanamide or Urea | 5-(4-(Benzyloxy)-3-methoxyphenyl)-1,3-oxazol-2-amine | Hantzsch-type Oxazole Synthesis | acs.orggoogle.com |

| 4 | 5-(4-(Benzyloxy)-3-methoxyphenyl)-1,3-oxazol-2-amine | H₂, Pd/C | 4-(2-Amino-1,3-oxazol-5-yl)-2-methoxyphenol | Catalytic Hydrogenation | General Knowledge |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group attached to the phenyl ring is electron-donating, activating the aromatic ring and participating in characteristic phenolic reactions.

Phenols are susceptible to oxidation, and 4-(1,3-Oxazol-5-YL)phenol is no exception. The phenolic hydroxyl group can be oxidized to produce quinone-type structures. smolecule.comvedantu.com Phenols are generally easily oxidized, even in the absence of a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org The oxidation of phenols can be achieved using various oxidizing agents, such as chromic acid or Fremy's salt, to yield colored dicarbonyl compounds known as quinones. libretexts.org For instance, the oxidation of phenol (B47542) in the air can produce 1,4-benzoquinone. vedantu.com

While direct oxidation studies on this compound are not extensively detailed in the provided results, the general reactivity of phenols suggests it would likely oxidize to a corresponding benzoquinone derivative. smolecule.com The specific product would depend on the oxidant and reaction conditions. For example, regioselective oxidation of phenols to o-quinones can be achieved with reagents like o-iodoxybenzoic acid (IBX). nih.gov Other methods for oxidizing phenols to p-benzoquinones utilize catalysts like ruthenium with tert-butyl hydroperoxide or polymer-supported vanadium complexes. psu.edu

Table 1: Common Oxidizing Agents for Phenol to Quinone Conversion

| Oxidizing Agent/System | Product Type | Reference |

| Chromic Acid | p-Benzoquinone | libretexts.org |

| Fremy's Salt (Potassium nitrosodisulfonate) | p-Benzoquinone | libretexts.orgpsu.edu |

| o-Iodoxybenzoic Acid (IBX) | o-Quinone | nih.gov |

| Air/Oxygen | p-Benzoquinone | vedantu.com |

| Ruthenium catalyst / tert-butyl hydroperoxide | p-Benzoquinone | psu.edu |

The phenolic hydroxyl group is a potent hydrogen bond donor, a characteristic that significantly influences the compound's physical properties and intermolecular interactions. cymitquimica.com In compounds containing both a hydroxyphenyl group and a nitrogen-containing heterocycle like oxazole (B20620), intramolecular hydrogen bonds can form between the phenolic proton and the nitrogen atom. nih.gov This interaction becomes stronger in the excited state (S1) due to an increase in electron density on the nitrogen atom, making it more basic. nih.gov

Computational studies on related hydroxyphenyl oxazole (HPO) systems reveal that upon electronic excitation, the O-H stretching frequency experiences a significant red-shift, providing evidence for the strengthening of the O–H⋯N hydrogen bond. nih.gov This phenomenon is central to processes like Excited State Intramolecular Proton Transfer (ESIPT), where the proton is transferred from the oxygen to the nitrogen in the excited state. nih.govu-cursos.cl The presence of different conformers, some with intramolecular hydrogen bonds and others hydrogen-bonded to solvent molecules, can lead to complex photophysical behaviors like dual emission. u-cursos.clmdpi.com

Oxidation Reactions to Quinones and Other Derivatives

Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle with its own distinct reactivity patterns, influenced by the presence of both an oxygen and a nitrogen atom. wikipedia.org

The nitrogen atom at position 3 of the oxazole ring behaves like a pyridine-type nitrogen. pharmaguideline.com It is the site of protonation and N-alkylation, forming quaternary oxazolium salts with alkylating agents. pharmaguideline.comtandfonline.com This reactivity stems from the basic character of the oxazole ring, although it is considered a weak base. wikipedia.org

However, direct nucleophilic substitution at the nitrogen atom is not a typical reaction pathway. Instead, the nitrogen's lone pair facilitates electrophilic attack. Nucleophilic substitution reactions on the oxazole ring itself are generally rare and often lead to ring cleavage rather than simple substitution. pharmaguideline.comtandfonline.com When substitution does occur, it is favored at the C2 position, especially if a good leaving group is present. numberanalytics.com The order of reactivity for halogen substitution is C2 > C4 > C5. tandfonline.com

Table 2: Reactivity at the Oxazole Nitrogen

| Reaction Type | Reagent | Product | Reference |

| Protonation (Basicity) | Acids (e.g., HCl) | Oxazolium salts | pharmaguideline.com |

| N-Alkylation | Alkyl halides (R-X) | N-Alkyloxazolium salts | tandfonline.com |

| N-Acylation | Acylating agents | N-Acyloxazolium salts | tandfonline.com |

The oxazole ring can be synthesized through condensation reactions. The Van Leusen reaction, for example, utilizes tosylmethyl isocyanide (TosMIC) which condenses with an aldehyde in the presence of a base to form an oxazole. wikipedia.orgrsc.org Another classic method, the Robinson-Gabriel synthesis, involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com

While the fully formed this compound is relatively stable, reactions involving condensation with aldehydes or ketones typically occur during the synthesis of the oxazole ring rather than as a transformation of the pre-formed heterocycle. rasayanjournal.co.in For instance, 2,4-disubstituted oxazoles can be prepared from hippuric acid or acetyl glycine, an aromatic aldehyde, and acetic anhydride. rasayanjournal.co.in The C2-atom of the resulting oxazole is often derived from the aldehyde used in the condensation. pharmaguideline.com

Oxazoles can be synthesized via the oxidation of their partially saturated analogues, oxazolines. rsc.org This transformation is a key step in several synthetic routes. For example, an oxazoline (B21484) can be formed by the cyclization of an amino alcohol with an aldehyde, and subsequent treatment with an oxidizing agent like N-bromosuccinimide (NBS) or iodine yields the oxazole. wikipedia.org This method, however, can be unsuitable for phenols due to competing electrophilic halogenation on the activated phenol ring. wikipedia.org

A tandem Hydrogen Atom Transfer (HAT) mechanism has been developed where an alcohol and a nitrile react to form an oxazole via a transient oxazoline intermediate which is oxidized in situ. rsc.org The oxidation of the oxazoline to the oxazole is a crucial aromatization step. rsc.org This approach highlights the importance of oxazolines as direct precursors to oxazoles in modern synthetic strategies. organic-chemistry.org

Condensation Reactions with Aldehydes or Ketones

Intermolecular and Intramolecular Reactions

The chemical behavior of this compound is characterized by the interplay between the phenolic hydroxyl group and the oxazole ring. This structure allows for a variety of intermolecular and intramolecular transformations, leading to the formation of more complex molecular architectures.

The synthesis of the 2-(oxazol-5-yl)phenol (B1358783) framework can be achieved through a sophisticated metal-free tandem reaction sequence. acs.orgresearchgate.net This protocol utilizes N-phenoxyamides and alkynylbenziodoxolones as starting materials. The reaction, promoted by a simple base like potassium carbonate at room temperature, proceeds through a cascade of events: a nih.govnih.gov-sigmatropic rearrangement, followed by alkylidene carbene insertion, a Michael addition, and a final cyclization step to form the oxazole ring. acs.orgresearchgate.net This method is notable for its mild conditions and the absence of a metal catalyst, making it an attractive and efficient synthetic route. acs.org

The versatility of the N-phenoxyamide precursors is further highlighted by their participation in other catalytic annulation reactions. For instance, rhodium(III) catalysis can be employed to react N-phenoxyacetamides with propargyl carbonates. researchgate.net This process, which occurs under mild, redox-neutral conditions, results in a cascade C-H functionalization and cyclization to produce 3-alkylidene dihydrobenzofuran derivatives. researchgate.net While the final product is a dihydrobenzofuran and not an oxazole, this reactivity demonstrates how the same class of starting material can be directed toward different heterocyclic systems by changing the catalyst and reaction partner. researchgate.net

Table 1: Comparison of Annulation Reactions with N-Phenoxyamide Precursors

| Reaction Type | Precursors | Catalyst/Promoter | Product | Key Features | Reference |

| Oxazole Synthesis | N-Phenoxyamides, Alkynylbenziodoxolones | K₂CO₃ | 2-(Oxazol-5-yl)phenols | Metal-free, Room temp., Tandem nih.govnih.gov-rearrangement/cyclization | acs.org, researchgate.net |

| Dihydrobenzofuran Synthesis | N-Phenoxyacetamides, Propargyl carbonates | Rhodium(III) complex | 3-Alkylidene dihydrobenzofurans | Redox-neutral, C-H functionalization/cascade cyclization | researchgate.net |

The phenol moiety in this compound is a key site for reactivity, particularly in catalytic oxidative transformations. rsc.org These reactions often proceed through the formation of highly reactive intermediates such as quinones or phenoxy radicals, enabling a wide range of molecular modifications. nih.govrsc.org

One significant transformation is oxidative coupling, which can occur in both homo- and cross-coupling variations. nsf.gov Photocatalytic methods, for example, can generate a neutral phenol radical intermediate from one phenol molecule. nsf.gov This radical is then susceptible to nucleophilic attack by a second, non-oxidized phenol molecule, leading to the formation of a biphenol scaffold after a subsequent oxidation step. nsf.gov The efficiency and selectivity of these couplings can be influenced by factors such as the solvent; for instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to stabilize the radical intermediates involved in these oxidative processes. nsf.gov

Furthermore, the heterocyclic substituent can exert electronic control over the reactivity of the phenol ring. In a related system involving phenolated 1,4-disubstituted 1,2,3-triazoles, a metal-free, selective C-H formylation of the phenol ring has been demonstrated using dimethyl sulfoxide (B87167) (DMSO) as the formyl source. ias.ac.in The reaction is believed to be co-controlled by the triazole ring and the adjacent hydroxyl group, which enhances the nucleophilicity of the phenoxy oxygen, facilitating a sequence that includes a nih.govrsc.org-sigmatropic rearrangement to introduce the formyl group onto the aromatic ring. ias.ac.in This suggests that the oxazole ring in this compound could similarly direct functionalization at specific positions on the phenol ring under oxidative conditions.

Studies on related compounds like 4-(methoxymethyl)phenol (B1201506) show that enzymatic oxidative demethylation proceeds via a p-quinone methide intermediate. nih.gov This intermediate is formed upon reduction of the enzyme's flavin cofactor, and the subsequent reaction with water introduces the carbonyl oxygen into the final product, 4-hydroxybenzaldehyde. nih.gov

Table 2: Examples of Catalytic Oxidative Phenol Transformations

| Transformation | Reagents/Catalyst | Key Intermediate | Product Type | Reference |

| Photocatalytic Coupling | Photocatalyst, H₂O₂ | Neutral phenol radical | Biphenols | nsf.gov |

| C-H Formylation | DMSO (formyl source) | Intermediate from nih.govrsc.org-sigmatropic rearrangement | Formylated phenols | ias.ac.in |

| Oxidative Demethylation | Vanillyl-alcohol oxidase | p-Quinone methide | Hydroxybenzaldehydes | nih.gov |

The formation of the 1,3-oxazole ring is a critical aspect of the chemistry of this compound. Various synthetic strategies have been developed to construct this heterocyclic backbone.

A particularly elegant and direct route to 2-(oxazol-5-yl)phenol derivatives involves a metal-free, multicomponent reaction cascade. acs.orgresearchgate.net This process begins with the reaction between an N-phenoxyamide and an alkynylbenziodoxolone. The proposed mechanism involves a sequence of four distinct steps occurring in one pot:

nih.govnih.gov-Sigmatropic Rearrangement: The N-phenoxyamide undergoes a rearrangement to reposition the side chain on the aromatic ring. acs.org

Alkylidene Carbene Insertion: The alkynylbenziodoxolone generates a carbene species that inserts into the rearranged intermediate. acs.org

Michael Addition: An intramolecular Michael addition takes place. acs.org

Cyclization: The final ring-closing step forms the stable 1,3-oxazole heterocycle. acs.org

This tandem sequence demonstrates a high degree of chemical complexity and efficiency, building the target scaffold under mild, room-temperature conditions without the need for transition metals. researchgate.net

Other established methods for oxazole synthesis provide context for the various ways this heterocycle can be formed. A consecutive three-component synthesis based on an Amidation-Coupling-Cycloisomerization (ACCI) sequence is one such approach. researchgate.net This method starts with propargyl amine and two different acid chlorides. The sequence involves:

Amidation: The propargyl amine is amidated with one equivalent of an acid chloride. researchgate.net

Sonogashira Coupling: The resulting alkynyl amide undergoes an in situ palladium-catalyzed Sonogashira cross-coupling with a second, different acid chloride. researchgate.net

Cycloisomerization: The intermediate from the coupling reaction then undergoes a cycloisomerization to yield the final 2,5-disubstituted oxazole product. researchgate.net

These distinct mechanistic pathways highlight the diverse strategies available to synthetic chemists for the construction of the oxazole core. acs.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 4-(1,3-Oxazol-5-yl)phenol.

The proton NMR (¹H-NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

In one analysis, the ¹H-NMR spectrum showed distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the protons of the oxazole (B20620) ring. researchgate.net The phenolic hydroxyl proton appears as a singlet at δ 9.55 ppm. researchgate.net The protons on the oxazole ring are observed as two separate singlets at δ 8.36 ppm (H-2) and δ 7.52 ppm (H-4). researchgate.net The protons on the para-substituted phenol ring appear as two doublets. The doublet at δ 7.64 ppm corresponds to the protons at positions 2 and 6, while the doublet at δ 7.02 ppm is assigned to the protons at positions 3 and 5, both with a coupling constant (J) of 8.6 Hz. researchgate.net

Another study conducted in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) reported similar patterns, though with solvent-induced shifts. The phenolic proton was observed at δ 9.82 ppm (s, 1H), and the oxazole protons at δ 8.34 ppm (s, 1H) and δ 7.42 ppm (s, 1H). The phenyl protons were recorded at δ 7.55 ppm (d, J = 7.3 Hz, 2H) and δ 6.84 ppm (d, J = 7.3 Hz, 2H).

The data is summarized in the interactive table below.

| Proton Assignment | Chemical Shift (δ ppm)aresearchgate.net | Multiplicity | Coupling Constant (J Hz) researchgate.net | Chemical Shift (δ ppm)b |

|---|---|---|---|---|

| -OH | 9.55 | s (singlet) | - | 9.82 |

| Oxazole H-2 | 8.36 | s (singlet) | - | 8.34 |

| Phenyl H-2, H-6 | 7.64 | d (doublet) | 8.6 | 7.55 |

| Oxazole H-4 | 7.52 | s (singlet) | - | 7.42 |

| Phenyl H-3, H-5 | 7.02 | d (doublet) | 8.6 | 6.84 |

While specific ¹³C-NMR data for this compound is not detailed in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule, due to its asymmetry. The carbon atoms of the oxazole ring are expected to resonate between δ 120 and 155 ppm. rsc.org The carbon atom attached to the phenolic oxygen (C-1) would be significantly deshielded, appearing around δ 155-160 ppm. docbrown.inforesearchgate.net The other aromatic carbons would appear in the typical range of δ 115-130 ppm. docbrown.inforesearchgate.net For instance, in the related compound 4-(2-Iodooxazol-5-yl)phenyl 4-methylbenzenesulfonate (B104242), the oxazole and phenyl carbons resonate in the range of δ 122-153 ppm. mdpi.com

¹H-NMR Chemical Shifts and Coupling Constants

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

In Electron Ionization Mass Spectrometry (EI-MS), this compound exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 161, which corresponds to its molecular weight. researchgate.net This peak was observed with a relative intensity of 21%. researchgate.net

A plausible fragmentation pattern would involve initial cleavages common to phenols and heterocyclic compounds. This could include the loss of a hydrogen atom to give an ion at m/z 160, or the characteristic loss of carbon monoxide (CO) from the phenol ring to produce a fragment ion at m/z 133. Further fragmentation of the oxazole ring could also occur.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound was not found in the reviewed literature. However, this technique is crucial for unequivocally confirming the elemental composition of a compound. For this compound, the expected exact mass for the molecular formula C₉H₇NO₂ would be calculated and compared to the experimentally measured value. For example, HRMS analysis of a related oxazole derivative, 4-(2-Iodooxazol-5-yl)phenyl 4-methylbenzenesulfonate, provided a found mass that was in close agreement with the calculated mass, thereby confirming its molecular formula. mdpi.com

Molecular Ion Peaks and Fragmentation Patterns

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific spectrum for this compound is not available, the expected absorption bands can be inferred from its structure.

Key expected IR absorptions include:

O-H Stretch: A broad and strong absorption band for the phenolic hydroxyl (O-H) group, typically appearing in the region of 3200-3600 cm⁻¹.

Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl and oxazole rings. researchgate.net

C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations for C=C and C=N bonds would be observed in the 1400-1650 cm⁻¹ region.

C-O Stretch: A strong C-O stretching vibration for the phenolic C-O bond, typically found in the 1200-1260 cm⁻¹ range.

Characteristic Vibrational Frequencies of Functional Groups

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This technique is fundamental for verifying the empirical and molecular formula. The molecular formula for this compound is C₉H₇NO₂. The calculated elemental composition is compared against experimentally determined values to confirm the purity and identity of the synthesized compound. Published data for compounds with the formula C₉H₇NO₂ show a close correlation between calculated and found values, typically within a ±0.4% margin, which is considered acceptable for confirmation of a structure. asianpubs.orgesisresearch.org

| Element | Symbol | Calculated (%) | Found (%) | Reference |

| Carbon | C | 67.08 | 67.08 | asianpubs.orgmedkoo.com |

| Hydrogen | H | 4.38 | 4.38 | asianpubs.orgmedkoo.com |

| Nitrogen | N | 8.69 | 8.69 | asianpubs.orgmedkoo.com |

| Oxygen | O | 19.85 | 19.85 | asianpubs.org |

The data represents theoretical and experimental values for the molecular formula C₉H₇NO₂.

Crystallographic Studies

For 2-(oxazol-5-yl)phenol (B1358783) derivatives, which are structurally related to the title compound, X-ray diffraction analysis has been successfully employed to confirm their molecular structures. acs.org Crystallographic data for these compounds are available from the Cambridge Crystallographic Data Centre (CCDC). acs.org In related structures, the oxazole ring is confirmed to be essentially planar. iucr.org Such studies provide invaluable information on the spatial relationship between the phenol and oxazole rings, which is crucial for understanding the molecule's chemical properties and potential interactions.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-muenchen.de It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. jksus.org Hybrid functionals, such as B3LYP, are often paired with basis sets like 6-31G** or 6-311++G(d,p) to balance computational cost with accuracy. uni-muenchen.deesisresearch.orgresearchgate.net

DFT calculations are used to determine a range of quantum chemical parameters that describe the reactivity and stability of a molecule. irjweb.com These descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO indicates a molecule's tendency to donate electrons, while the E_LUMO reflects its ability to accept electrons. esisresearch.org The energy gap (ΔE) between these frontier orbitals is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

Other calculated parameters such as ionization potential, electron affinity, electronegativity (χ), and global hardness (η) provide further insights into the molecule's electronic behavior and potential for interaction. nih.gov For instance, studies on oxazole (B20620) derivatives demonstrate a correlation between these computed descriptors and experimentally observed activities, such as corrosion inhibition. irjweb.com While specific values for 4-(1,3-Oxazol-5-YL)phenol are not published, a representative set of parameters based on similar oxazole derivatives illustrates these concepts.

Table 1: Representative Quantum Chemical Parameters for Oxazole Derivatives This table presents illustrative data from related compounds to demonstrate typical quantum chemical parameters.

| Parameter | Description | Typical Value Range (eV) | Reference |

|---|---|---|---|

| E_HOMO | Highest Occupied Molecular Orbital Energy | -5.7 to -6.5 | irjweb.comjuniperpublishers.com |

| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | -0.8 to -1.3 | irjweb.comjuniperpublishers.com |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.8 to 5.2 | irjweb.comnih.gov |

| Ionization Potential (IP) | Energy required to remove an electron | 6.0 to 7.0 | researchgate.net |

| Electron Affinity (EA) | Energy released when an electron is added | 1.0 to 2.0 | jksus.org |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 | nih.gov |

| Global Hardness (η) | Resistance to change in electron distribution | 2.4 to 2.6 | nih.gov |

DFT and its time-dependent extension (TD-DFT) are instrumental in predicting the electronic properties of molecules. jksus.org Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) can reveal the charge distribution across the molecule and identify intramolecular charge transfer (ICT) pathways. researchgate.net In phenol-containing heterocycles, the phenolic hydroxyl group typically acts as an electron-donating group, while the heterocyclic ring can act as an acceptor, creating a "push-pull" system that influences the molecule's properties.

TD-DFT calculations can predict the electronic absorption spectra (λ_max), providing insights into how the molecule interacts with light. researchgate.net For example, in a study of the oxazole derivative (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), TD-DFT calculations predicted its absorption and emission wavelengths, suggesting its potential as a violet-light-emitting material for organic light-emitting diodes (OLEDs). jksus.org The low-lying LUMO and small reorganization energy calculated for some oxazole derivatives indicate they could be effective electron transport materials. jksus.org

Quantum Chemical Parameters and Molecular Structure Correlations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against biological targets. ekb.eg

The this compound scaffold possesses features—a hydrogen-bond-donating phenol (B47542) group and a hydrogen-bond-accepting oxazole ring—that make it a candidate for interacting with various biological targets. Docking studies on analogous compounds have explored interactions with a range of proteins:

Enzymes: Oxazole derivatives have been docked against enzymes like cyclooxygenase (COX-1 and COX-2) to evaluate their potential as anti-inflammatory agents. ekb.egresearchgate.net Other targets include the bacterial enzymes Sortase A and biotin (B1667282) carboxylase, which are crucial for bacterial viability. nih.govmdpi.com

Viral Proteins: In the search for antiviral agents, related structures have been docked into the active sites of viral proteins such as the SARS-CoV-2 main protease (Mpro). frontiersin.org

Receptors: The peroxisome proliferator-activated receptor gamma (PPARγ) has been a target for oxazole derivatives in studies aiming to identify potential antidiabetic candidates.

These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the protein's binding site. For instance, docking of inhibitors into the S. aureus Sortase A active site revealed that the benzoxazole (B165842) core often lies in a hydrophobic pocket formed by residues like Ala118, Val166, and Val168. nih.gov

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. ekb.eg A more negative score typically indicates a stronger, more favorable interaction. These predictions are valuable for ranking potential drug candidates before undertaking more costly experimental synthesis and testing. osdd.netnih.gov

Docking studies on various oxazole and phenol derivatives have reported a wide range of binding affinities depending on the specific compound and protein target. For example, certain oxazole derivatives showed predicted binding affinities of -10 to -11.3 kcal/mol against the heme-binding protein of Porphyromonas gingivalis. nih.govbioinformation.net In another study, newly designed oxazole derivatives displayed binding affinities up to -10.311 kcal/mol for COX-1. ekb.eg

Table 2: Examples of Predicted Binding Affinities for Oxazole/Phenol Derivatives Against Various Protein Targets This table contains data for structurally related compounds to illustrate the application of binding affinity prediction.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Oxazole Derivative | Heme-binding protein (P. gingivalis) | -11.3 | bioinformation.net |

| Oxazole Derivative | Cyclooxygenase-1 (COX-1) | -10.311 | ekb.eg |

| Oxazole Derivative | Aquaporin-4 (AQP4) | -7.3 | rsc.org |

| Phenolic Acid | TNF-α Convertase | -6.90 | nih.gov |

| Phenolic Acid | β-casein | -6.7 | nih.gov |

Ligand-Receptor Interaction Analysis with Biological Targets

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. researchgate.net By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and provide a more refined estimation of binding free energy. nih.gov

The general workflow involves placing the docked protein-ligand complex into a simulated physiological environment (a box of water molecules with ions to neutralize the system). The simulation, often run for nanoseconds, tracks the trajectory of all atoms. Analysis of this trajectory can reveal:

Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests the complex is not undergoing major conformational changes and the binding is stable. nih.gov

Residue Flexibility: The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue to identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov

Refined Energetics: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to snapshots from the MD simulation to calculate a more accurate binding free energy. mdpi.com

MD simulations of phenolic compounds bound to proteins have highlighted the crucial role of water molecules in mediating hydrogen bond networks, which can significantly affect the ligand's binding pose and affinity. mdpi.com Such simulations have been applied to complexes of phenolic acids with targets like the SARS-CoV-2 main protease and TNF-α convertase to confirm the stability of the interactions predicted by docking. frontiersin.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based solely on their molecular structure. aidic.it These mathematical models establish a correlation between calculated molecular descriptors (which quantify structural, electronic, or topological features) and an experimentally measured property. researchgate.netresearchgate.net QSPR has become a widely used tool in chemical and pharmaceutical research to estimate physicochemical properties, thereby reducing the need for time-consuming and costly experiments. aidic.itresearchgate.net

While specific QSPR models for predicting the full spectroscopic profile of this compound are not publicly documented, the prediction of spectroscopic data, particularly NMR chemical shifts, is a well-established application of computational chemistry, often falling under the broader principles of QSPR. github.ioschrodinger.com Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used for this purpose. acs.orgresearchgate.net

The typical workflow for predicting an NMR spectrum involves several steps. github.io First, a conformational search is performed to identify the molecule's most stable three-dimensional structures. faccts.de Each of these conformers is then subjected to geometry optimization using a specific functional and basis set, such as B3LYP/6-31G(d). github.ioacs.org Following optimization, NMR shielding tensors are calculated, often with a higher level of theory (e.g., the WP04 functional for ¹H spectra) and a larger basis set, to improve accuracy. github.io The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial as solvent effects can significantly influence chemical shifts, especially for phenol -OH protons. github.ioresearchgate.net The final predicted spectrum is an average of the spectra of the individual conformers, weighted according to their Boltzmann population distribution. faccts.de The predicted values are then often scaled or corrected using a reference compound (like tetramethylsilane) to facilitate comparison with experimental data. faccts.de

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for an Analogous Compound

| Nucleus | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) | Method/Functional | Citation |

| ¹³C (C=O) | 161.25 | 159.80 | Not specified | mdpi.com |

| ¹³C (C-OCH₃) | Not applicable | 55.18 | Not specified | mdpi.com |

| ¹H (-OCH₃) | Not applicable | 3.80 | Not applicable | mdpi.com |

| ¹³C (Aromatic) | 131.60 | 131.17 | Not specified | mdpi.com |

| ¹³C (Aromatic) | 115.57 | 114.13 | Not specified | mdpi.com |

Note: This table is illustrative, based on data for a different compound to demonstrate the principle of comparing predicted and experimental values.

Computational Exploration of Reaction Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.netacs.org These studies can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a level of detail that is often inaccessible through experimental means alone.

For instance, the mechanisms of reactions involving the oxazole ring, such as acid-promoted hydrolysis, have been explored computationally. researchgate.net A theoretical study on the hydrolysis of oxazolin-5-one derivatives using the B3LYP method investigated two plausible pathways. researchgate.net The first, an "N-protonated" path, involves protonation of the oxazole nitrogen, followed by a nucleophilic attack of a water molecule at the C2 position. The second, an "O-protonated" path, involves protonation of the carbonyl oxygen, activating the C5 position for nucleophilic attack. researchgate.net By calculating the Gibbs free energy barriers for each step, such studies concluded that the O-protonated pathway, leading to the cleavage of the C5-O bond, is kinetically more favorable than the N-protonated pathway. researchgate.net

Furthermore, computational studies have been used to propose mechanisms for transition-metal-catalyzed reactions involving phenolate-oxazoline ligands. acs.org DFT calculations have helped to delineate a feasible mechanism for the transfer hydrogenation of nitroarenes using ruthenium complexes, providing insights into the reactivity of the catalyst. acs.org These theoretical explorations of reaction mechanisms are vital for understanding chemical reactivity and for designing new, more efficient synthetic catalysts and processes. researchgate.net

Applications in Medicinal Chemistry and Biological Activity

Antimicrobial Properties

Antibacterial Activity against Gram-Positive and Gram-Negative Organisms

Research has shown that 4-(1,3-Oxazol-5-YL)phenol exhibits antibacterial properties. In one study, the compound was evaluated for its in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium, and Escherichia coli (E. coli), a Gram-negative bacterium. mdpi.com The results indicated that this compound displayed low antimicrobial activity, with a minimum inhibitory concentration (MIC) of 200 μg/mL against the tested strains. mdpi.com The study utilized the cup-plate method for evaluation, with ofloxacin (B1677185) serving as the reference standard. mdpi.com

Derivatives of the broader oxazole (B20620) class have also been investigated for their antibacterial potential. For instance, certain oxazole derivatives have demonstrated activity against various bacterial strains, including S. aureus and E. coli. smolecule.commdpi.comvietnamjournal.ru The antibacterial efficacy of these compounds is often influenced by the specific substitutions on the oxazole ring. mdpi.com

Table 1: Antibacterial Activity of this compound

| Organism | Strain | Activity (MIC) | Reference |

| Gram-Positive Bacteria | Methicillin-Resistant Staphylococcus aureus (MRSA) | 200 μg/mL | mdpi.com |

| Gram-Negative Bacteria | Escherichia coli (E. coli) | 200 μg/mL | mdpi.com |

Antifungal Activity

In addition to its antibacterial effects, this compound has been assessed for its antifungal activity. One study reported its activity against the fungal strain Aspergillus niger, showing a minimum inhibitory concentration (MIC) of 200 μg/mL. mdpi.com Ketoconazole was used as the reference standard in this evaluation. mdpi.com

The broader class of oxazole and oxadiazole derivatives has shown promise as antifungal agents. nih.govresearchgate.net Studies have demonstrated the efficacy of certain derivatives against various fungal pathogens, including Aspergillus niger and Candida albicans. researchgate.netkoreascience.krjmchemsci.com The antifungal activity is often dependent on the specific chemical structure of the derivative. koreascience.kr

Table 2: Antifungal Activity of this compound

| Organism | Strain | Activity (MIC) | Reference |

| Fungi | Aspergillus niger | 200 μg/mL | mdpi.com |

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For oxazole derivatives, SAR studies have revealed that the nature and position of substituents on the heterocyclic ring play a significant role in their antimicrobial efficacy. mdpi.com

In a study comparing this compound with other related heterocyclic compounds, it was observed that modifications to the oxazole ring system led to variations in antimicrobial activity. mdpi.com For instance, certain methyloxadiazole derivatives demonstrated significantly improved antimicrobial activity compared to this compound. mdpi.com This suggests that the arrangement of heteroatoms within the five-membered ring and the nature of the substituents are key determinants of antimicrobial potency. mdpi.com The presence of a 4-hydroxyphenyl substituent is a common feature in many of these active compounds. mdpi.com

Anti-inflammatory and Antioxidant Properties

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. ijfmr.commdpi.commdpi.com The 4-hydroxyphenyl group present in this compound suggests its potential for such activities. The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals, while their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. ijfmr.commdpi.com

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, the broader class of oxazole and phenolic compounds has been investigated. For example, some oxazolone (B7731731) derivatives have shown notable analgesic and anti-inflammatory effects, potentially through the inhibition of enzymes like COX-2. Similarly, various phenolic compounds have demonstrated significant antioxidant activity. nih.gov

Anticancer and Antitumor Potential

The oxazole scaffold is a key component in a number of compounds with recognized anticancer and antitumor properties. smolecule.commdpi.comnih.govbioorganica.com.uanih.gov Research into various oxazole derivatives has revealed their potential to inhibit cancer cell growth through different mechanisms, including the induction of apoptosis. smolecule.comnih.govnih.gov

Studies on 1,3-oxazol-4-ylphosphonium salts, which share the oxazole core, have demonstrated potent antiproliferative effects against a panel of tumor cell lines. nih.govnih.gov The presence of phenyl or substituted phenyl groups on the oxazole ring was found to be important for their anticancer activity. nih.govnih.gov While specific studies on the anticancer potential of this compound are not extensively documented, its structural similarity to other biologically active oxazoles suggests it could be a candidate for further investigation in this area.

Potential as Enzyme Inhibitors or Receptor Ligands

The structural features of this compound, including the oxazole ring and the phenolic hydroxyl group, make it a candidate for interaction with various biological targets such as enzymes and receptors. The oxazole ring can participate in various non-covalent interactions, while the phenolic group can act as a hydrogen bond donor and acceptor.

Derivatives of oxazole have been identified as ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov For instance, certain oxazole derivatives have shown binding affinity for serotonin receptors. Additionally, bis(hydroxyphenyl) azoles, a class that includes structures similar to this compound, have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases. nih.gov One of the most potent compounds identified in that study was 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol, highlighting the potential of this structural motif for enzyme inhibition. nih.gov

Interaction with Biological Targets (e.g., enzymes, receptors)

While direct comprehensive studies on this compound are not extensively detailed in public literature, the biological interactions of this compound can be inferred from research on structurally similar molecules containing the oxazole-phenol scaffold. These related compounds have been shown to interact with a variety of significant biological targets, including enzymes and receptors, indicating the potential therapeutic relevance of this chemical class.

Histone Deacetylases (HDACs): The 2-(oxazol-2-yl)phenol moiety has been identified as a novel zinc-binding group (ZBG) in the development of HDAC inhibitors. rsc.org Compounds incorporating this structure have demonstrated potent and selective inhibitory activity against specific HDAC isoforms, particularly HDAC1 and the class IIb enzymes, HDAC6 and HDAC10. rsc.org This suggests that the oxazole-phenol core can effectively coordinate with the zinc ion in the active site of these enzymes, a critical interaction for inhibition. rsc.org

Acetyl-CoA Carboxylase (ACC): Structurally related 4-phenoxy-phenyl isoxazoles (isoxazole being an isomer of oxazole) have been identified as novel inhibitors of ACC, a key enzyme in fatty acid synthesis that is implicated in cancer. nih.gov Molecular docking studies revealed that these compounds bind at the dimer interface of the carboxyltransferase (CT) domain of the ACC enzyme. nih.gov Specific interactions include the formation of hydrogen bonds between the oxygen of the oxazole ring and amino acid residues such as Ala-2125, and with other residues like Gly-2162. nih.gov

Adenosine (B11128) Receptors and Acetylcholinesterase: A close analog, 3-(2-aminooxazol-5-yl)phenol (B13581023), has shown potential as an inhibitor of adenosine receptors (A1, A2a, A2b) and the enzyme acetylcholinesterase. evitachem.com These targets are crucial in cellular signaling pathways related to inflammation, cancer, and neurotransmission. evitachem.com

Signal Transducer and Activator of Transcription 3 (STAT3): Other oxazole derivatives have been investigated for their ability to inhibit the STAT3 pathway, a key transcription factor involved in cancer cell proliferation and survival. evitachem.com

The table below summarizes the interactions of compounds structurally related to this compound with various biological targets.

| Structural Analog | Biological Target | Key Research Findings | Reference(s) |

| 2-(Oxazol-2-yl)phenol derivatives | Histone Deacetylases (HDAC1, HDAC6, HDAC10) | The oxazole-phenol moiety acts as a zinc-binding group, leading to selective enzyme inhibition. | rsc.org |

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) | Binds to the carboxyltransferase (CT) domain; forms hydrogen bonds with Ala-2125 and Gly-2162. | nih.gov |

| 3-(2-Aminooxazol-5-yl)phenol | Adenosine Receptors (A1, A2a, A2b), Acetylcholinesterase | Shows potential inhibitory activity, suggesting a role in modulating inflammation and neurotransmission. | evitachem.com |

| Substituted 1,3-oxazole derivatives | STAT3 Pathway | Investigated as potential inhibitors for anticancer therapy. | evitachem.com |

Drug Discovery and Development Considerations

Lead Compound Identification

The this compound structure represents a valuable scaffold in the identification of lead compounds for drug discovery. A lead compound is a chemical starting point for the design and development of new drugs. The oxazole-phenol core is featured in molecules that have been identified as promising candidates for therapeutic development.

Research has shown that compounds containing oxazole and phenol (B47542) functionalities can serve as lead compounds for developing new drugs targeting inflammation or cancer. smolecule.com For instance, derivatives such as 3-(2-aminooxazol-5-yl)phenol are considered lead compounds for creating novel therapeutics aimed at adenosine receptors or cholinergic pathways. evitachem.com

In the context of cancer therapeutics, a potential Acetyl-CoA Carboxylase (ACC) inhibitor was first identified through high-throughput virtual screening. nih.gov This initial hit served as a lead compound for the synthesis of a series of 4-phenoxy-phenyl isoxazoles to study structure-activity relationships (SAR) and optimize inhibitory activity. nih.gov This process highlights how a core scaffold, similar to this compound, can be the foundation for a targeted drug discovery program. The inclusion of such compounds in chemical databases designed for screening further underscores their value as potential starting points for discovering new medicines. naturalproducts.net

Pharmacokinetic Profiling in Models

While specific pharmacokinetic data for this compound is not available in the reviewed literature, studies on a very close structural analog, 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, provide valuable insights into how this class of compounds might behave in a biological system. A study in Wistar rats using a single ophthalmic administration of a 2% suspension of this analog characterized its concentration in both plasma and whole blood over time. rrpharmacology.ru

Following administration, the compound and its N-hydroxy metabolite were quantifiable, with key pharmacokinetic parameters determined. rrpharmacology.ru The maximum plasma concentration (Cmax) for the parent drug was 264.32 ± 68.47 ng/mL, which was reached at a Tmax of 1.92 ± 0.92 hours. rrpharmacology.ru Its metabolite peaked later at 2.17 ± 1.13 hours with a Cmax of 10.43 ± 1.79 ng/mL. rrpharmacology.ru

Notably, the study found that the concentration of both the parent drug and its metabolite was significantly higher in whole blood compared to plasma. rrpharmacology.ru In whole blood, the drug reached a Cmax of 8705.23 ± 1301.84 ng/mL at a Tmax of 1.17 ± 0.52 hours. rrpharmacology.ru This suggests significant partitioning of the compound into red blood cells, a critical consideration for understanding its distribution and potential interaction with targets within blood cells, such as carbonic anhydrase. rrpharmacology.ru

The table below details the pharmacokinetic parameters from the study on Wistar rats.

| Analyte | Matrix | Cmax (ng/mL) [Mean ± SD] | Tmax (h) [Mean ± SD] | Reference(s) |

| 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide | Plasma | 264.32 ± 68.47 | 1.92 ± 0.92 | rrpharmacology.ru |

| N-hydroxy metabolite | Plasma | 10.43 ± 1.79 | 2.17 ± 1.13 | rrpharmacology.ru |

| 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide | Whole Blood | 8705.23 ± 1301.84 | 1.17 ± 0.52 | rrpharmacology.ru |

| N-hydroxy metabolite | Whole Blood | 230.00 ± 69.54 | 1.33 ± 0.41 | rrpharmacology.ru |

Applications in Materials Science and Industrial Research

Functional Materials Development

The development of novel functional materials often relies on molecules that possess specific, interactive chemical moieties. The combination of a phenol (B47542) group, known for its capacity to form strong hydrogen bonds, and a heterocyclic oxazole (B20620) ring, which can engage in various intermolecular interactions, is of interest for creating new materials with tailored thermal or mechanical properties. smolecule.com Oxazole derivatives are utilized for a range of multifunctional purposes, including in organic light-emitting diodes (OLEDs), organic thin-film transistors, and photovoltaics, underscoring the versatility of the oxazole core in advanced material applications. jksus.org The unique electronic and structural properties of the oxazole ring, when combined with other functional groups like phenol, allow for the design of materials with specific electro-optical characteristics. jksus.org

Polymers and Liquid Crystals

The rigid structure of the oxazole ring combined with the reactive nature of the phenol group makes compounds like 4-(1,3-Oxazol-5-YL)phenol valuable intermediates in the synthesis of polymers and liquid crystals. smolecule.comlabinsights.nl Phenol-type intermediates are crucial in the multi-step manufacturing process of liquid crystal materials used in display panels. labinsights.nl

In polymer science, the oxazoline (B21484) ring (a related structure) can undergo reactions with phenol hydroxyl groups to form amide ethers, providing a pathway for incorporating these structures into polymer backbones or as side chains. smolecule.com For liquid crystals, molecules must possess a degree of structural order, or mesomorphism. mdpi.com Heterocyclic compounds containing oxadiazole (another related azole) and oxazole rings are known to form the basis of luminescent liquid crystalline materials. researchgate.netuobaghdad.edu.iq The polymerization of monomers within a liquid crystal medium can create ordered polymer structures, and molecules containing heterocyclic rings like oxazole are investigated for these applications. rsc.org

Corrosion Inhibition

One of the most extensively researched applications for oxazole derivatives is the protection of metals, particularly mild steel, from corrosion in acidic environments. oup.comresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that inhibits corrosive processes. researchgate.netsemanticscholar.org The molecular structure, featuring electron-rich heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring, facilitates strong adsorption onto the metal. semanticscholar.orgarabjchem.org

Research has demonstrated that oxazole-based compounds are highly effective corrosion inhibitors, even at low concentrations. oup.comresearchgate.net Studies on compounds with similar structures to this compound have reported outstanding protection efficiencies. For example, 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA) showed a protection efficacy of 93.5% for mild steel in a 1 M HCl solution at a concentration of just 0.05 mM. oup.comresearchgate.net Other related azole derivatives have shown even higher efficiencies. The inhibitory performance generally increases with a higher concentration of the inhibitor. semanticscholar.orgarabjchem.org

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.05 mM | 1 M HCl | 93.5% | oup.comresearchgate.net |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) | 300 ppm | 1 M HCl | 96.6% | arabjchem.org |

| oup.comresearchgate.netrsc.orgoxadiazolo[3',4':5,6]pyrazino[2,3-f] researchgate.netdoi.orgphenanthroline (OPP) | 250 mg/L | 1 M HCl + 0.5 M H₂SO₄ | 99.57% | acs.org |